2-(Decylthio)ethanamine hydrochloride

Description

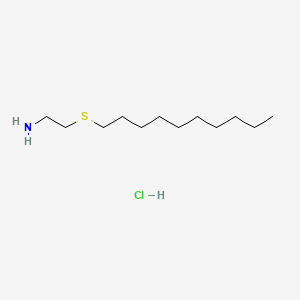

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-decylsulfanylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NS.ClH/c1-2-3-4-5-6-7-8-9-11-14-12-10-13;/h2-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOVAZNLWXAJIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCSCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032545 | |

| Record name | 2-(Decylthio)ethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36362-09-1 | |

| Record name | Ethanamine, 2-(decylthio)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36362-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Decylthio)ethanamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036362091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-(decylthio)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Decylthio)ethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(decylthio)ethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(DECYLTHIO)ETHANAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5330TSQ9UP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(Decylthio)ethanamine hydrochloride synthesis and purification

An In-depth Technical Guide to the Synthesis and Purification of 2-(Decylthio)ethanamine Hydrochloride

Introduction

This compound is an organic compound featuring a long alkyl chain (decyl group) linked via a thioether bond to an ethanamine moiety, presented as its hydrochloride salt.[1][2] This amphiphilic structure imparts surfactant-like properties, and its analogues have been investigated for various applications, including their potential as antimicrobial agents.[3] The synthesis of such molecules is of significant interest to researchers in medicinal chemistry and material science.

This guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of this compound. It delves into the underlying reaction mechanisms, provides detailed experimental protocols for both synthesis and purification, and offers insights into the critical process parameters that ensure a high-purity final product. The methodologies described are grounded in fundamental principles of organic chemistry and are designed to be adaptable for laboratory-scale production.

Synthetic Strategy and Core Mechanisms

The most direct and efficient synthesis of 2-(Decylthio)ethanamine is achieved via a bimolecular nucleophilic substitution (S(_N)2) reaction. This strategy is predicated on the high nucleophilicity of thiolates, the conjugate bases of thiols.[4] The overall process can be logically separated into three key stages: formation of the nucleophile, the S(_N)2 reaction to form the thioether, and the final conversion to the hydrochloride salt.

Part 1: Thiolate Formation

The synthesis begins with the deprotonation of 1-decanethiol (decyl mercaptan). Thiols are significantly more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which stabilizes the resulting thiolate anion.[4] While potent bases like sodium hydride (NaH) can be used, the pKa of a typical alkyl thiol (around 10-11) is low enough that a strong base like sodium hydroxide (NaOH) is sufficient to quantitatively generate the highly nucleophilic decyl thiolate.

R-SH + NaOH → R-S

Part 2: S(_N)2 Nucleophilic Substitution

The generated decyl thiolate is then reacted with a suitable electrophile, typically 2-chloroethylamine hydrochloride or 2-bromoethylamine hydrobromide. The thiolate anion attacks the carbon atom bearing the halogen in a concerted, single-step S(_N)2 mechanism.[4][5] This backside attack displaces the halide leaving group, forming the new carbon-sulfur bond of the thioether.[5] Since the reaction is S(_N)2, it proceeds most efficiently with primary alkyl halides, such as the 2-haloethylamine substrate. The use of the hydrochloride salt of the haloamine is common, and the reaction is typically run with an excess of base to neutralize the ammonium salt and facilitate the reaction.

R-S

An alternative industrial synthesis has been reported involving the reaction of decyl mercaptan with 2-ethyl-2-oxazoline, followed by acidic hydrolysis to yield the final product.[3] However, the S(_N)2 pathway from a haloamine is a more common and versatile laboratory method.

Part 3: Hydrochloride Salt Formation

The crude product, 2-(decylthio)ethanamine, is a free base.[6] For purification, improved stability, and ease of handling, it is converted to its hydrochloride salt.[7][8] This is accomplished by treating a solution of the amine with hydrochloric acid. The lone pair of electrons on the nitrogen atom of the amine acts as a base, accepting a proton from HCl to form an ammonium salt.[7] This ionic salt is typically a crystalline solid that is less soluble in organic solvents than its free base form, facilitating its isolation and purification by precipitation or recrystallization.[7][9]

R-S-CH(_2)CH(_2)NH(_2) + HCl → R-S-CH(_2)CH(_2)NH(_3)

Experimental Protocols

The following sections provide detailed, step-by-step procedures for the synthesis and purification of this compound.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key stages of the synthesis process.

Detailed Synthesis Procedure

Reagents and Equipment

| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Quantity |

| 1-Decanethiol | C({10})H({22})S | 174.35 | 17.4 g (0.1 mol) |

| Sodium Hydroxide | NaOH | 40.00 | 8.8 g (0.22 mol) |

| 2-Chloroethylamine HCl | C({2})H({7})Cl({2})N | 115.99 | 11.6 g (0.1 mol) |

| Ethanol (Anhydrous) | C({2})H({5})OH | 46.07 | 250 mL |

| Diethyl Ether | (C({2})H({5}))({2})O | 74.12 | 400 mL |

| Hydrochloric Acid (2M in Ether) | HCl | 36.46 | ~55 mL |

| Sodium Sulfate (Anhydrous) | Na({2})SO({4}) | 142.04 | As needed |

| Round-bottom flask (500 mL), reflux condenser, magnetic stirrer, dropping funnel, ice bath, vacuum filtration apparatus |

Part A: Synthesis of 2-(Decylthio)ethanamine (Free Base)

-

Thiolate Formation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (8.8 g) in anhydrous ethanol (150 mL). To this solution, add 1-decanethiol (17.4 g) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium decyl thiolate.

-

Nucleophilic Substitution: Separately, dissolve 2-chloroethylamine hydrochloride (11.6 g) in ethanol (100 mL). Add this solution to the reaction flask via a dropping funnel over 20-30 minutes.

-

Reaction: Heat the resulting mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add deionized water (150 mL) and diethyl ether (150 mL). Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.

-

Isolation: Collect the upper organic layer. Extract the aqueous layer two more times with diethyl ether (75 mL each). Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 2-(decylthio)ethanamine as an oil.

Part B: Formation of this compound

-

Dissolution: Dissolve the crude amine oil from the previous step in diethyl ether (100 mL) in an Erlenmeyer flask.

-

Precipitation: Cool the solution in an ice bath. While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately.[8]

-

Completion: Continue adding the HCl solution until no further precipitation is observed and the solution is slightly acidic (test with pH paper).

-

Collection: Collect the white solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any soluble impurities.

-

Drying: Dry the product under vacuum to yield crude this compound.

Purification

Recrystallization is the most effective method for purifying the crude hydrochloride salt, which may contain inorganic salts or unreacted starting materials.

Purification Workflow Diagram

Caption: The workflow for the purification of the hydrochloride salt via recrystallization.

Recrystallization Protocol

-

Solvent Selection: A common and effective solvent system for recrystallizing amine hydrochlorides is a mixture of an alcohol (like ethanol or isopropanol) and a non-polar solvent (like diethyl ether or hexanes). Isopropanol is a good starting point.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol and swirl to dissolve the solid completely. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered while hot to remove the charcoal.

-

Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small volume of cold isopropanol or diethyl ether. Dry the crystals thoroughly under vacuum to remove all residual solvent. The final product should be a white, crystalline solid. Due to the potential hygroscopic nature of amine salts, it is crucial to store the final product in a desiccator.[10]

Summary of Key Parameters

| Parameter | Specification | Rationale |

| Base for Thiolate | NaOH, NaH | Sufficiently strong to deprotonate the thiol (pKa ~10-11). |

| Reaction Solvent | Ethanol, DMF | Polar aprotic or protic solvents that can dissolve the reactants. |

| Reaction Temperature | Reflux | Provides sufficient energy to overcome the activation barrier for the S(_N)2 reaction. |

| Purification Method | Recrystallization | Effective for removing impurities and isolating a pure crystalline solid salt. |

| Salt Formation | HCl in Ether/Isopropanol | Converts the amine to a stable, solid salt, facilitating isolation.[8] |

References

-

Thiols And Thioethers. (2015, July 5). Master Organic Chemistry. [Link]

- Process for the purification of amines. (1967, August 22).

-

Ch16 : RSR' synthesis. University of Calgary. [Link]

-

Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline. (n.d.). [Link]

-

Synthetic access to thiols: A review. (2024). Indian Academy of Sciences. [Link]

-

A proposed reaction mechanism. (n.d.). Royal Society of Chemistry. [Link]

-

Advances in Pharmacological Treatments for Cystinosis: Cysteamine and Its Alternatives. (2026, January 15). [Link]

-

Synthesis of thiols and thioether. (2025, February 25). YouTube. [Link]

- Process for the preparation of antimicrobial formulations of 2-(alkylthio)ethanamine hydrohalides. (1991, June 18).

-

Amine and HCl - salt formation reaction. (2022, June 7). YouTube. [Link]

-

Challenges for cysteamine stabilization, quantification, and biological effects improvement. (n.d.). [Link]

-

Formulation studies on cysteamine for the treatment of nephropathic cystinosis. (2015, September 2). [Link]

-

How can I neutralize aminehydrochlorides? (2023, December 27). ResearchGate. [Link]

- Process for isolation of an organic amine. (n.d.).

-

Ethanamine, 2-(decylthio)-, hydrochloride (1:1). (n.d.). CAS Common Chemistry. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Preparation and characterization of some unsymmetrical 2-(dialkylamino)ethanethiols. (n.d.). [Link]

-

2-(Decylthio)ethanamine. (n.d.). PubChem. [Link]

-

Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026, January 6). PMC. [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound | C12H28ClNS | CID 151162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5025038A - Process for the preparation of antimicrobial formulations of 2-(alkylthio)ethanamine hydrohalides - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 2-(Decylthio)ethanamine | C12H27NS | CID 151161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

2-(Decylthio)ethanamine hydrochloride CAS number 36362-09-1 properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Decylthio)ethanamine hydrochloride, with the CAS number 36362-09-1, is an organic compound featuring an ethanamine core substituted with a decylthio group.[1] This amphiphilic structure, possessing both a hydrophilic amine hydrochloride head and a lipophilic decyl tail, suggests its potential utility in applications ranging from surfactants to antimicrobial agents and as a building block in pharmaceutical synthesis.[1] This guide provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, and known applications, offering a critical resource for researchers and developers working with this compound.

Physicochemical Properties

This compound typically presents as a white to off-white crystalline solid.[1][2] The hydrochloride salt form significantly enhances its water solubility compared to its free base.[1] The presence of the long decyl chain imparts considerable hydrophobic character, a key determinant of its behavior in both aqueous and non-aqueous environments.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 36362-09-1 | [2][3] |

| Molecular Formula | C12H27NS·HCl | [1][3] |

| Molecular Weight | 253.88 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Boiling Point | 307.5°C at 760 mmHg | [3] |

| Flash Point | 139.8°C | [3] |

| Melting Point | 119 - 240°C | [2] |

| Water Solubility | >500,000 mg/L at 21°C | [2] |

| log Pow (Octanol/Water Partition Coefficient) | 2.35 at 25°C | [2] |

| Vapor Pressure | < 0.05 Pa at 20°C | [2] |

| Density | 1.05 g/cm³ at 20°C | [2] |

Synthesis and Characterization

A representative synthesis for a similar compound, cysteamine hydrochloride, involves the high-pressure acidolysis of 2-mercaptothiazoline.[5] In this process, 2-mercaptothiazoline is heated with hydrochloric acid in an autoclave, followed by vacuum distillation to remove water and excess acid, and subsequent drying to yield the final product.[5]

Characterization:

For a researcher synthesizing or using this compound, rigorous characterization is essential to confirm its identity and purity. Standard analytical techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the carbon-hydrogen framework and confirm the presence of the decyl chain, the thioether linkage, and the ethanamine backbone.

-

Mass Spectrometry (MS): To confirm the molecular weight of the free base and provide fragmentation patterns consistent with the proposed structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H stretches from the amine and C-H stretches from the alkyl chain.

-

Elemental Analysis: To determine the elemental composition (C, H, N, S, Cl) and compare it with the theoretical values.

Applications in Research and Drug Development

The unique structural features of this compound suggest several areas of potential application.

Antimicrobial and Microbiocidal Properties

The amphiphilic nature of the molecule, with its cationic head and long hydrophobic tail, is characteristic of quaternary ammonium compounds and other cationic surfactants known for their antimicrobial activity. This structure allows for interaction with and disruption of microbial cell membranes, leading to cell lysis and death. It is listed as a microbiocide by the EPA.[4]

Diagram 1: Postulated Mechanism of Antimicrobial Action

Caption: Postulated interaction of the amphiphilic compound with a bacterial membrane.

Surfactant and Formulation Excipient

Its surfactant properties make it a candidate for use as an excipient in drug formulations.[1] It could potentially be used to:

-

Increase the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).

-

Act as an emulsifying agent in creams and lotions.

-

Function as a wetting agent in various formulations.

Intermediate in Chemical Synthesis

The primary amine and the thioether functionalities provide reactive sites for further chemical modification.[1] This makes this compound a potentially valuable intermediate for the synthesis of more complex molecules, including novel drug candidates and specialized polymers.[6]

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.[2][3][4]

Hazard Classifications:

-

Skin Irritation (Category 2): Causes skin irritation.[2][3][4]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[2][3][4]

-

Specific Target Organ Toxicity (Repeated Exposure, Category 2): May cause damage to organs through prolonged or repeated exposure.[2][3][4]

-

Hazardous to the Aquatic Environment (Acute and Chronic, Category 1): Very toxic to aquatic life with long-lasting effects.[2][3][4]

Recommended Handling Procedures:

-

Ventilation: Handle in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[3][7]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[2][3] Do not eat, drink, or smoke in the work area.[7]

-

Spills: In case of a spill, collect the material and place it in a suitable container for disposal.[2][3] Avoid release to the environment.[2][3]

First Aid Measures:

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical attention.[2][3]

-

If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[2][3]

-

If Inhaled: Move the person into fresh air.[2]

-

If Swallowed: Rinse mouth with water and seek medical attention.[2][7]

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] It may be sensitive to moisture.[1]

Conclusion

This compound is a versatile compound with properties that make it of interest for various applications, particularly as an antimicrobial agent and a surfactant. Its amphiphilic nature is the primary driver of its functionality. While detailed synthetic and application-specific protocols are not widely published, its structural characteristics provide a strong basis for its exploration in new formulations and as a synthetic intermediate. Researchers and drug development professionals must adhere to strict safety protocols when handling this compound due to its hazardous nature.

References

- Time and Date AS. (n.d.). Current time in Dale County, US.

- CymitQuimica. (n.d.). CAS 36362-09-1: Ethanamine, 2-(decylthio)-, hydrochloride (1:1).

- ECHEMI. (n.d.). Buy this compound from Conier Chem&Pharma Limited.

- INCHEM. (2008). ICSC 1655 - ETHYLBIS(2-CHLOROETHYL)AMINE.

- Echemi. (n.d.). Ethanamine, 2-(decylthio)-, hydrochloride (1:1) Safety Data Sheets.

- Merck. (n.d.). 2-Chloroethylamine hydrochloride Safety Data Sheet.

- Asian Journal of Chemistry. (2013). Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline.

- PubChem. (n.d.). This compound.

- Taizhou Zhenyu Biotech Co.,LTD. (n.d.). 36362-09-1|2-(Decylthio)ethanamine, hydrochloride salt.

Sources

- 1. CAS 36362-09-1: Ethanamine, 2-(decylthio)-, hydrochloride … [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C12H28ClNS | CID 151162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. 36362-09-1|2-(Decylthio)ethanamine, hydrochloride salt|Taizhou Zhenyu Biotech Co.,LTD [zhenyubiotech.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. ICSC 1655 - ETHYLBIS(2-CHLOROETHYL)AMINE [inchem.org]

An In-Depth Technical Guide to the Putative Lysosomotropic Activity of 2-(Decylthio)ethanamine Hydrochloride (DTEA)

Foreword: From Molecular Structure to Mechanistic Hypothesis

In the landscape of chemical biology and drug discovery, the journey from a simple molecular structure to a profound understanding of its biological mechanism of action is one of the most intellectually stimulating challenges. 2-(Decylthio)ethanamine hydrochloride (DTEA), a compound with a C12H28ClNS molecular formula, presents such a case.[1][2] While its documented use is primarily as a microbiocide, its chemical architecture—a long, hydrophobic decyl tail coupled with a protonatable ethylamine headgroup—is highly suggestive of a more nuanced cellular activity.[1] This guide puts forth the central hypothesis that DTEA functions as a lysosomotropic agent, accumulating in the acidic environment of lysosomes and subsequently disrupting their critical homeostatic functions.

This document is structured not as a rigid report of established facts, but as a technical roadmap for the research scientist. It will provide the theoretical framework for DTEA's putative lysosomotropic action, followed by a comprehensive suite of validated experimental protocols designed to systematically investigate and validate this hypothesis. Every proposed experiment is grounded in the principles of scientific integrity, offering a self-validating workflow for researchers in the field.

I. The Lysosomotropic Hypothesis: A Cationic Amphiphile's Journey into the Cell

The physicochemical properties of DTEA, specifically its amphiphilic nature, are the cornerstone of our hypothesis. The long decyl chain is lipophilic, facilitating its passive diffusion across the plasma membrane into the cytoplasm. Once in the neutral pH of the cytosol, the primary amine of the ethanamine group remains largely unprotonated.

However, the lysosome maintains a highly acidic internal environment, with a pH ranging from 4.5 to 5.0. This acidic milieu is a proton-rich environment. Upon entering the lysosome, the primary amine of DTEA becomes protonated, acquiring a positive charge. This charged species, now an ammonium cation, is membrane-impermeable and becomes effectively trapped within the lysosome. This phenomenon of accumulation in acidic organelles is the hallmark of lysosomotropic agents.

The continuous sequestration of DTEA within the lysosome can lead to a cascade of disruptive effects:

-

Disruption of Lysosomal pH Gradient: The accumulation of a weak base like DTEA can lead to the neutralization of the lysosomal pH, a process known as lysosomal de-acidification. This can have profound consequences, as the acidic environment is critical for the function of numerous lysosomal hydrolases.

-

Impaired Enzyme Activity: Many lysosomal enzymes have optimal activity at an acidic pH. A shift towards a more neutral pH can lead to a significant reduction in their catalytic efficiency, impairing the breakdown of macromolecules.

-

Lysosomal Membrane Permeabilization (LMP): High concentrations of cationic amphiphiles can lead to the destabilization of the lysosomal membrane, causing leakage of lysosomal contents, including proteases like cathepsins, into the cytoplasm, which can trigger apoptosis.

-

Inhibition of Autophagy: The fusion of autophagosomes with lysosomes is a critical step in the autophagic process. Disruption of lysosomal function can inhibit this fusion, leading to the accumulation of autophagosomes and cellular stress.

The following sections will detail the experimental protocols required to systematically test each of these potential consequences of DTEA's putative lysosomotropic activity.

II. Experimental Validation of the Lysosomotropic Mechanism of DTEA

This section provides a series of detailed, step-by-step protocols for the experimental validation of the proposed mechanism of action.

A. Quantifying Lysosomal Accumulation of DTEA

The foundational experiment is to confirm the accumulation of DTEA within lysosomes. This can be achieved using a fluorescently labeled version of DTEA or by indirect methods.

Protocol 1: Synthesis and Visualization of a Fluorescently Labeled DTEA Analog

-

Synthesis: Synthesize a DTEA analog by coupling a fluorescent probe (e.g., NBD or a BODIPY dye) to the primary amine. Purification by HPLC is essential.

-

Cell Culture: Plate cells of interest (e.g., HeLa or primary neurons) on glass-bottom dishes suitable for confocal microscopy.

-

Treatment: Treat the cells with the fluorescent DTEA analog at various concentrations and time points.

-

Lysosomal Staining: Co-stain the cells with a commercially available lysosomal marker, such as LysoTracker Red.

-

Confocal Microscopy: Acquire z-stack images using a confocal microscope.

-

Colocalization Analysis: Quantify the degree of colocalization between the fluorescent DTEA analog and the lysosomal marker using image analysis software (e.g., ImageJ with the JaCoP plugin). A high Pearson's correlation coefficient would indicate significant lysosomal accumulation.

B. Assessing the Impact on Lysosomal pH

A key prediction of the lysosomotropic hypothesis is the disruption of the lysosomal pH gradient.

Protocol 2: Ratiometric Measurement of Lysosomal pH

-

Cell Culture and Plating: As described in Protocol 1.

-

Probe Loading: Load the cells with a pH-sensitive ratiometric dye, such as LysoSensor Yellow/Blue DND-160.

-

DTEA Treatment: Treat the cells with a range of DTEA concentrations. Include a known lysosomal de-acidifying agent, such as bafilomycin A1, as a positive control.

-

Fluorimetry/Microscopy: Measure the ratio of fluorescence emission at two wavelengths using a fluorescence plate reader or a fluorescence microscope.

-

Calibration Curve: Generate a calibration curve by incubating probe-loaded cells in buffers of known pH in the presence of a protonophore (e.g., nigericin and monensin) to equilibrate the lysosomal and extracellular pH.

-

Data Analysis: Calculate the intralysosomal pH based on the fluorescence ratio and the calibration curve. A dose-dependent increase in lysosomal pH upon DTEA treatment would support the hypothesis.

C. Investigating the Effect on Lysosomal Enzyme Activity

The functional consequence of lysosomal de-acidification is the impairment of lysosomal enzymes.

Protocol 3: In-Cell Cathepsin B Activity Assay

-

Cell Culture and Plating: As described in Protocol 1.

-

DTEA Treatment: Treat cells with DTEA at various concentrations.

-

Substrate Loading: Add a cell-permeable, fluorogenic substrate for cathepsin B (e.g., Magic Red™ Cathepsin B Assay). This substrate becomes fluorescent upon cleavage by active cathepsin B in an acidic environment.

-

Flow Cytometry/Microscopy: Quantify the fluorescence intensity per cell using a flow cytometer or a fluorescence microscope.

-

Data Analysis: A dose-dependent decrease in fluorescence would indicate reduced cathepsin B activity.

D. Detecting Lysosomal Membrane Permeabilization (LMP)

To assess if DTEA induces LMP, we can monitor the release of lysosomal contents into the cytosol.

Protocol 4: Galectin-3 Puncta Formation Assay

-

Transfection: Transfect cells with a plasmid encoding a fluorescently tagged galectin-3 (e.g., mCherry-Galectin-3). Galectin-3 is a cytosolic protein that binds to β-galactosides, which become exposed on the inner lysosomal membrane upon damage.

-

DTEA Treatment: Treat the transfected cells with DTEA.

-

Microscopy: Image the cells using a fluorescence microscope.

-

Puncta Quantification: The relocalization of the diffuse cytosolic galectin-3 to distinct puncta (representing damaged lysosomes) is a hallmark of LMP. Quantify the number and intensity of puncta per cell. An increase in galectin-3 puncta would indicate DTEA-induced LMP.

III. Visualizing the Proposed Mechanism and Workflows

To further clarify the proposed mechanism and experimental approaches, the following diagrams are provided.

Caption: Proposed mechanism of this compound (DTEA) as a lysosomotropic agent.

Caption: A self-validating experimental workflow to investigate the lysosomotropic activity of DTEA.

IV. Quantitative Data Summary

As this is a proposed investigatory guide, no experimental data has been generated. However, the following table outlines the expected quantitative outputs from the described protocols.

| Experiment | Key Parameter | Expected Outcome for a Lysosomotropic Agent |

| Protocol 1: Lysosomal Accumulation | Pearson's Correlation Coefficient | > 0.7 (Strong positive correlation) |

| Protocol 2: Lysosomal pH | Intralysosomal pH | Dose-dependent increase from ~4.5 towards neutral |

| Protocol 3: Cathepsin B Activity | % of Control Fluorescence | Dose-dependent decrease |

| Protocol 4: Galectin-3 Puncta | Number of Puncta per Cell | Dose-dependent increase |

V. Conclusion and Future Directions

The structural characteristics of this compound strongly suggest its potential as a lysosomotropic agent. The experimental framework outlined in this guide provides a robust and logical pathway to test this hypothesis. Should the data from these experiments confirm DTEA's lysosomotropic activity, several exciting avenues for future research will open up. These include investigating its potential as an anti-cancer agent, as many cancer cells are known to be more sensitive to lysosomal disruption, or as a tool to study the role of lysosomal dysfunction in neurodegenerative diseases.[3][4] The journey to understanding the mechanism of action of DTEA is an important one, and the protocols within this guide serve as the first steps on that path.

References

-

This compound - gsrs. Available at: [Link]

-

This compound | C12H28ClNS | CID 151162 - PubChem. Available at: [Link]

-

2-(Decylthio)ethanamine | C12H27NS | CID 151161 - PubChem. Available at: [Link]

-

Ethanamine, 2-(decylthio)-, hydrochloride (1:1) - CAS Common Chemistry. Available at: [Link]

-

High lumenal chloride in the lysosome is critical for lysosome function - PMC - NIH. Available at: [Link]

-

CK1δ-Dependent SNAPIN Dysregulation Drives Lysosomal Failure in HIV-1 Vpr–Exposed Neurons: A Targetable Mechanism in HAND - PubMed Central. Available at: [Link]

-

Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PubMed. Available at: [Link]

-

Investigating TMEM175 function in lysosomal biology and neurodegeneration. Available at: [Link]

-

Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC. Available at: [Link]

-

Acidic nanoparticles protect against α‐synuclein‐induced neurodegeneration through the restoration of lysosomal function - PMC - NIH. Available at: [Link]

- CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents.

Sources

- 1. This compound | C12H28ClNS | CID 151162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Decylthio)ethanamine | C12H27NS | CID 151161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CK1δ-Dependent SNAPIN Dysregulation Drives Lysosomal Failure in HIV-1 Vpr–Exposed Neurons: A Targetable Mechanism in HAND - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acidic nanoparticles protect against α‐synuclein‐induced neurodegeneration through the restoration of lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Decylthio)ethanamine Hydrochloride as a Cationic Surfactant

Abstract: This technical guide provides a comprehensive overview of 2-(decylthio)ethanamine hydrochloride (DTEA-HCl), a cationic surfactant with a unique thioether linkage. While primarily known for its antimicrobial properties, its molecular architecture—a C10 hydrophobic tail coupled with a primary amine headgroup—presents significant, albeit underexplored, potential in advanced pharmaceutical applications, including nanoparticle-based drug delivery systems. This document synthesizes fundamental physicochemical data, outlines the theoretical basis for its surfactant behavior, and provides detailed, field-informed protocols for its synthesis, characterization, and evaluation in drug delivery contexts. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct properties of thioether-containing cationic surfactants for novel therapeutic platforms.

Introduction and Molecular Overview

Surfactants are amphiphilic molecules that are indispensable in pharmaceutical sciences, serving as emulsifiers, solubilizing agents, and stabilizers.[1] Cationic surfactants, characterized by a positively charged hydrophilic headgroup, are of particular interest.[2] This charge enables strong interactions with negatively charged biological membranes, DNA, and various polymers, making them effective antimicrobial agents and valuable components in nucleic acid delivery systems.[2][3]

This compound (CAS: 36362-09-1) is a cationic surfactant distinguished by a flexible 10-carbon alkyl chain (hydrophobic tail) and a protonated primary amine (hydrophilic head), linked by a thioether bond.[4][5] This thioether linkage, compared to more common ester or amide bonds, offers greater chemical stability against hydrolysis, a desirable attribute for formulations requiring a long shelf-life. Its primary documented application is as a potent microbiocide.[4] However, the fundamental properties that confer its antimicrobial efficacy—namely, its ability to self-assemble and disrupt lipid bilayers—are the very same properties that make it a compelling candidate for designing and functionalizing drug delivery nanocarriers.

This guide will first detail the known physicochemical properties of DTEA-HCl. It will then delve into the principles of its action as a surfactant, followed by robust, practical protocols for its laboratory-scale synthesis, the determination of its critical micelle concentration (CMC), and its application in the formulation of model drug-loaded nanoparticles.

Molecular Structure and Key Features

The structure of this compound dictates its function.

Caption: Molecular components of DTEA-HCl.

-

Hydrophobic Tail: A ten-carbon chain provides the necessary hydrophobicity to drive self-assembly in aqueous solutions and to intercalate into lipid membranes.[1]

-

Thioether Linker: The sulfur atom offers greater hydrolytic stability than an ester bond and different conformational flexibility than a simple alkyl chain.

-

Hydrophilic Head: The primary ammonium group confers a positive charge at physiological pH, enabling electrostatic interactions and providing aqueous solubility.[4]

Physicochemical and Safety Profile

A thorough understanding of the material's properties and hazards is a prerequisite for any experimental work.

Physical and Chemical Properties

The key properties of DTEA-HCl are summarized below. This data is critical for handling, storage, and formulation design.

| Property | Value | Source(s) |

| CAS Number | 36362-09-1 | [4][6] |

| Molecular Formula | C₁₂H₂₇NS·HCl | [6] |

| Molecular Weight | 253.88 g/mol | [4][6] |

| Appearance | White to off-white crystalline solid | [7] |

| Melting Point | 119 - 240 °C | [7] |

| Boiling Point | > 283 °C (at 101.3 kPa) | [7] |

| Water Solubility | > 500 g/L (at 21 °C) | [7] |

| log P (Octanol/Water) | 2.35 (at 25 °C) | [7] |

Safety and Hazard Information

DTEA-HCl is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.[7][8]

| Hazard Type | GHS Classification and Statement | Source(s) |

| Acute Toxicity (Oral) | LD50: 4,230 mg/kg (rat) | [7] |

| Acute Toxicity (Dermal) | LD50: > 2,000 mg/kg (rat) | [7] |

| Skin Contact | Category 2: Causes skin irritation (H315) | [4][7] |

| Eye Contact | Category 1: Causes serious eye damage (H318) | [4][7] |

| Organ Toxicity | Category 2: May cause damage to organs through prolonged or repeated exposure (H373) | [4][7] |

| Ecotoxicity | Acute Category 1: Very toxic to aquatic life (H400) | [4][7] |

| Ecotoxicity | Chronic Category 1: Very toxic to aquatic life with long-lasting effects (H410) | [4][7] |

Mechanism of Action as a Cationic Surfactant

The utility of DTEA-HCl stems from its behavior as a surface-active agent. In an aqueous environment, its amphiphilic nature drives it to interfaces (e.g., air-water or oil-water), where it aligns to reduce surface tension.[2]

Micellization

Above a specific concentration known as the Critical Micelle Concentration (CMC) , individual surfactant monomers spontaneously self-assemble into organized aggregates called micelles.[9][10] In these structures, the hydrophobic decyl tails form a core, shielded from the aqueous environment, while the positively charged hydrophilic amine heads form a solvated outer corona. This process is entropically driven.[9]

Caption: Diagram of a spherical micelle formed by DTEA-HCl.

The hydrophobic core of these micelles can serve as a nanoscopic reservoir to solubilize poorly water-soluble drugs, forming the basis of many drug delivery systems.[11]

Antimicrobial Action

The antimicrobial mechanism of cationic surfactants like DTEA-HCl is primarily attributed to their interaction with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids.[2][8] The process is generally understood to occur in several stages:

-

Adsorption: The positively charged surfactant adsorbs onto the negatively charged cell surface.

-

Intercalation: The hydrophobic tails penetrate and intercalate into the lipid bilayer.

-

Disruption: This insertion disrupts the ordered structure of the membrane, increasing its permeability.

-

Lysis: At sufficient concentrations, this leads to the leakage of essential intracellular components and ultimately, cell death.[2]

Experimental Protocols

The following sections provide detailed, actionable protocols for researchers. These are designed as robust starting points and should be optimized for specific laboratory conditions and research goals.

Proposed Laboratory Synthesis of DTEA-HCl

This two-step protocol is adapted from established methods for synthesizing aminothiols and their subsequent salt formation.[1][12] It begins with a nucleophilic substitution reaction followed by hydrolysis and acidification.

Caption: Workflow for the proposed synthesis of DTEA-HCl.

Materials:

-

1-Decanethiol

-

2-Bromoethylamine hydrobromide

-

Sodium ethoxide (NaOEt) or Sodium hydroxide (NaOH)

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (ethereal solution, e.g., 2M)

-

Standard reflux and extraction glassware

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-decanethiol (1 eq.) and 2-bromoethylamine hydrobromide (1 eq.) in anhydrous ethanol.

-

Base Addition: Slowly add a solution of sodium ethoxide (2 eq.) in ethanol to the flask with stirring. The second equivalent of base is to neutralize the hydrobromide salt of the starting material.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling, filter off the precipitated sodium bromide. Evaporate the ethanol under reduced pressure. Resuspend the residue in water and extract with diethyl ether (3x volumes).

-

Isolation of Free Base: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude 2-(decylthio)ethanamine free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of cold diethyl ether.

-

Acidification: While stirring vigorously, add a stoichiometric amount (1 eq.) of ethereal HCl dropwise. A white precipitate of DTEA-HCl should form immediately.

-

Final Product Isolation: Continue stirring for 30 minutes in an ice bath. Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

Characterization: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol for Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter for any surfactant. While no published value for DTEA-HCl is readily available, it can be determined using several methods. Surface tensiometry is a direct and reliable technique.

Principle: Below the CMC, adding surfactant causes a sharp decrease in the surface tension of the solution. Above the CMC, additional monomers form micelles rather than populating the surface, so the surface tension remains relatively constant. The CMC is the concentration at the inflection point of this curve.[10]

Materials:

-

Synthesized and purified DTEA-HCl

-

High-purity deionized water

-

Surface Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

High-precision analytical balance

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of DTEA-HCl in deionized water (e.g., 100 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 0.01 mM to 50 mM).

-

Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Measurement: Measure the surface tension of each dilution, starting from the most dilute and progressing to the most concentrated to minimize cross-contamination. Ensure the system equilibrates at each concentration before taking a reading.

-

Data Analysis: Plot surface tension (mN/m) as a function of the logarithm of the DTEA-HCl concentration.

-

CMC Determination: The plot will show two linear regions. Fit straight lines to both regions. The concentration at which these lines intersect is the CMC.

Protocol for Formulation of Drug-Loaded Nanoparticles

This protocol describes the formulation of polymeric nanoparticles using DTEA-HCl as a cationic surface stabilizer. It employs a nanoprecipitation (solvent displacement) method, suitable for encapsulating hydrophobic drugs.

Sources

- 1. US5025038A - Process for the preparation of antimicrobial formulations of 2-(alkylthio)ethanamine hydrohalides - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Application of Light Scattering Techniques to Nanoparticle Characterization and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C12H28ClNS | CID 151162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. ondrugdelivery.com [ondrugdelivery.com]

- 11. Drug delivery systems: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In-depth Analysis of 2-(Decylthio)ethanamine Hydrochloride Self-Assembly: A Search for Scientific Data

Despite a comprehensive search for scientific literature, detailed experimental data on the self-assembly of 2-(decylthio)ethanamine hydrochloride (DTEACl) in aqueous solution, including its critical micelle concentration (CMC), aggregate morphology, and thermodynamic parameters of micellization, is not publicly available in the reviewed resources. While general principles of surfactant self-assembly and various analytical techniques are well-documented, specific studies focusing on DTEACl are not present in the searched scientific databases.

This lack of specific data prevents the creation of an in-depth technical guide as requested. Such a guide would require quantitative data from experimental studies to discuss the causality behind experimental choices, validate protocols, and provide authoritative grounding for mechanistic claims.

While information on the chemical and physical properties of DTEACl is available, including its molecular formula (C12H28ClNS), molecular weight (253.88 g/mol ), and a description as a cationic surfactant, this is insufficient to construct a detailed guide on its self-assembly behavior.[1][2][3][4][5] Safety data sheets also provide toxicity information but do not shed light on its aggregation properties in solution.[6]

To provide a comprehensive technical guide on the self-assembly of DTEACl, the following experimental data would be essential:

-

Critical Micelle Concentration (CMC): The concentration at which DTEACl monomers begin to form micelles in aqueous solution. This is a fundamental parameter for any surfactant.

-

Aggregate Morphology: The shape and size of the micelles or other aggregates formed by DTEACl, which could be spherical, cylindrical, vesicular, etc.

-

Thermodynamics of Micellization: The enthalpy (ΔH°mic), entropy (ΔS°mic), and Gibbs free energy (ΔG°mic) changes associated with the micellization process, which provide insight into the driving forces behind self-assembly.

Standard techniques to determine these parameters for a novel surfactant like DTEACl would include:

-

Surface Tensiometry: To measure the change in surface tension of aqueous solutions with increasing DTEACl concentration to determine the CMC.

-

Conductivity Measurements: As DTEACl is an ionic surfactant, its CMC can be determined by observing the change in the slope of conductivity versus concentration.

-

Fluorescence Spectroscopy: Using fluorescent probes to detect the formation of the hydrophobic microenvironment of micelles and thus determine the CMC.

-

Isothermal Titration Calorimetry (ITC): To directly measure the heat changes associated with micelle formation and determine the thermodynamic parameters of micellization.

-

Light Scattering Techniques (DLS, SLS, SAXS): To determine the size, shape, and aggregation number of the DTEACl micelles.

Sources

- 1. This compound | C12H28ClNS | CID 151162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. CAS 36362-09-1: Ethanamine, 2-(decylthio)-, hydrochloride … [cymitquimica.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 2-(Decylthio)ethanamine | C12H27NS | CID 151161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

A Technical Guide to the Interaction of 2-(Decylthio)ethanamine Hydrochloride with Lipid Bilayers

Abstract

2-(Decylthio)ethanamine hydrochloride (DTEA), a cationic amphiphilic molecule, possesses a structure conducive to significant interaction with biological membranes. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and investigating the interaction of DTEA with lipid bilayers. While direct literature on DTEA's membrane activity is nascent, this document synthesizes established principles from the study of cationic amphiphilic drugs (CADs) and membrane biophysics to propose a robust mechanistic model. We detail the theoretical underpinnings of its action, from electrostatic attraction to hydrophobic insertion and subsequent membrane perturbation. Furthermore, this guide serves as a practical handbook, offering detailed, step-by-step protocols for key analytical techniques, including Isothermal Titration Calorimetry (ITC), Differential Scanning Calorimetry (DSC), and fluorescence-based membrane permeability assays. By explaining the causality behind experimental choices and providing workflows for data interpretation, this document equips scientists with the necessary tools to rigorously characterize the biophysical effects of DTEA and similar molecules on model membrane systems, paving the way for applications in drug delivery, antimicrobial development, and beyond.

Introduction: The Significance of a Cationic Amphiphile

This compound (DTEA) is a molecule of significant interest due to its defining structural characteristics: a positively charged primary amine headgroup coupled with a flexible, hydrophobic 10-carbon alkyl chain. This amphiphilic nature inherently predisposes DTEA to interact with the lipid bilayers that constitute the boundaries of all living cells. Such interactions are fundamental to a wide range of biological and pharmacological phenomena. The initial interaction is often driven by the electrostatic attraction between the cationic DTEA and the net negative charge of specific biological membranes, such as those of bacteria, which are rich in anionic phospholipids like phosphatidylglycerol and cardiolipin.

The study of cationic amphiphilic drugs (CADs) has shown that these molecules can profoundly alter the physical state of a lipid bilayer, leading to changes in fluidity, permeability, and structural integrity.[1] These perturbations can be harnessed for therapeutic benefit, for instance, by selectively disrupting microbial membranes or by enhancing the delivery of other therapeutic agents across cellular barriers.[2]

This guide will first establish the physicochemical properties of DTEA that govern its membrane activity. It will then delve into the theoretical multi-step mechanism of its interaction with a model lipid bilayer. The core of this document provides detailed, field-proven experimental protocols to enable researchers to quantitatively and qualitatively analyze these interactions.

Physicochemical Profile of DTEA Hydrochloride

A molecule's behavior at the lipid-water interface is dictated by its physical and chemical properties. DTEA hydrochloride's structure is the key to its function.

-

Structure: DTEA consists of a decyl group (C₁₀H₂₁) attached via a thioether linkage to an ethanamine group (-S-CH₂-CH₂-NH₂). In its hydrochloride salt form, the primary amine is protonated (-NH₃⁺), conferring a positive charge at physiological pH.

-

Amphiphilicity: The molecule is distinctly amphiphilic, with the charged amino group acting as the hydrophilic head and the 10-carbon chain serving as the lipophilic tail.

-

Flexibility: The single bonds throughout the decyl chain and the thioether linkage allow for significant conformational flexibility, enabling the molecule to adapt its shape to insert efficiently between lipid acyl chains.

| Property | Value | Source |

| IUPAC Name | 2-decylsulfanylethanamine;hydrochloride | PubChem[3] |

| Molecular Formula | C₁₂H₂₈ClNS | PubChem[3] |

| Molecular Weight | 253.88 g/mol | PubChem[3] |

| Predicted logP | 2.35 | Echemi[4] |

| Charge (at pH 7.4) | Cationic (+1) | (Predicted) |

Table 1: Key Physicochemical Properties of DTEA Hydrochloride.

The predicted partition coefficient (logP) of 2.35 suggests a preference for a lipophilic environment, which is a critical driver for its insertion into the membrane core following initial electrostatic binding.[4]

Proposed Mechanism of Interaction with Lipid Bilayers

The interaction of DTEA with a lipid bilayer is a multi-stage process, beginning with surface adsorption and culminating in membrane perturbation. This proposed mechanism is grounded in established models for similar cationic amphiphilic molecules.[5][6]

-

Electrostatic Adsorption: The positively charged DTEA molecule in the aqueous phase is electrostatically attracted to the surface of membranes containing anionic lipids (e.g., phosphatidylserine, phosphatidylglycerol). This initial binding event concentrates DTEA at the membrane-water interface.

-

Hydrophobic Insertion: Driven by the hydrophobic effect, the decyl tail of the adsorbed DTEA molecule inserts into the nonpolar core of the lipid bilayer. This process is thermodynamically favorable as it removes the hydrophobic chain from the aqueous environment.

-

Membrane Perturbation: The presence of DTEA molecules within the bilayer disrupts the ordered packing of the lipid acyl chains. This can lead to several biophysical consequences:

-

Increased Fluidity: By creating space between lipid molecules and disrupting van der Waals interactions, DTEA can increase the fluidity of the membrane, particularly in the gel phase.[7]

-

Permeabilization: The disruption of lipid packing can create transient defects or "pores" in the bilayer, leading to an increase in its permeability to ions and small aqueous solutes.[8]

-

Curvature Strain: As an amphiphile with a relatively small headgroup and a larger tail volume, DTEA may induce positive curvature strain, potentially destabilizing the planar bilayer structure.[9]

-

Detergency (at high concentrations): At concentrations exceeding its critical micelle concentration (CMC) within the membrane, DTEA may act as a detergent, solubilizing the bilayer into micellar structures.

-

This multi-step process can be visualized as a logical workflow.

Methodologies for Characterizing DTEA-Lipid Interactions

To validate the proposed mechanism and quantify the effects of DTEA, a suite of biophysical techniques should be employed. The choice of technique is critical, as each provides a unique piece of the puzzle. The use of model membrane systems, such as liposomes (vesicles), is fundamental to these assays as they provide a reproducible and controllable platform for study.[1][10]

Model System: Large Unilamellar Vesicle (LUV) Preparation

LUVs are a standard model system, consisting of a single lipid bilayer enclosing an aqueous core. They are typically 100-200 nm in diameter.

Protocol: LUV Preparation by Extrusion

-

Lipid Film Formation:

-

Dissolve the desired lipids (e.g., DOPC, or a mixture like DOPC/DOPG 4:1) in a chloroform/methanol solvent mixture in a round-bottom flask.

-

Remove the organic solvent under a gentle stream of nitrogen gas while rotating the flask to form a thin, even lipid film on the wall.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the desired aqueous buffer (e.g., HEPES, PBS) to the flask. The buffer should be pre-warmed to a temperature above the lipid phase transition temperature (Tₘ).

-

Vortex the flask vigorously for several minutes to hydrate the lipid film. This will result in a milky suspension of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Transfer the MLV suspension to one of the extruder's gas-tight syringes.

-

Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 21 times). This process forces the lipids to reassemble into unilamellar vesicles of a defined size.

-

The resulting solution should be a translucent suspension of LUVs.

-

Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the DTEA-membrane interaction.[11] A measured exothermic heat change upon titration provides direct evidence of a binding interaction.

Protocol: ITC Analysis of DTEA Binding to LUVs

-

Sample Preparation:

-

Prepare LUVs (e.g., 5 mM total lipid in HEPES buffer) as described in section 4.1.

-

Prepare a concentrated solution of DTEA (e.g., 250 µM in the same HEPES buffer).

-

Thoroughly degas both the LUV suspension and the DTEA solution immediately before the experiment.

-

-

Instrument Setup:

-

Load the LUV suspension into the ITC sample cell.

-

Load the DTEA solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small, timed injections (e.g., 1-2 µL per injection) of the DTEA solution into the LUV-containing sample cell while stirring.

-

Record the heat change (power required to maintain zero temperature difference between the sample and reference cells) after each injection.

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of DTEA to lipid.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to extract the thermodynamic parameters (Kₐ, ΔH, n).

-

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat capacity of a sample as a function of temperature. For lipids, it can detect the gel-to-liquid crystalline phase transition (Tₘ). A shift or broadening of this transition in the presence of DTEA provides strong evidence that the molecule has inserted into the bilayer and is disrupting the cooperative packing of the lipid acyl chains.[12]

Protocol: DSC Analysis of DTEA's Effect on Tₘ

-

Sample Preparation:

-

Prepare MLVs (extrusion is not necessary for DSC) at a high concentration (e.g., 10-20 mg/mL) using a lipid with a conveniently measurable Tₘ (e.g., DPPC, Tₘ ≈ 41°C).

-

Create a series of samples by incubating the MLV suspension with varying concentrations of DTEA. Include a control sample with buffer only.

-

-

Instrument Setup:

-

Load a precise amount of the sample into a DSC sample pan and seal it.

-

Load an equal volume of buffer into a reference pan.

-

Place both pans in the calorimeter.

-

-

Thermal Scan:

-

Equilibrate the system at a temperature well below the expected Tₘ.

-

Scan the temperature upwards at a controlled rate (e.g., 1°C/min) through the phase transition.

-

Record the differential power required to keep the sample and reference at the same temperature.

-

-

Data Analysis:

-

Plot the excess heat capacity versus temperature.

-

The peak of the main endotherm corresponds to the Tₘ.

-

Analyze the shift in Tₘ and any change in the peak's width (cooperativity) as a function of DTEA concentration. A decrease in Tₘ and broadening of the peak indicates a fluidizing and disordering effect.

-

Fluorescence Dye-Leakage Assay

Causality: This assay directly measures the integrity of the lipid bilayer. By encapsulating a self-quenching concentration of a fluorescent dye (like calcein) within LUVs, any DTEA-induced membrane permeabilization will cause the dye to leak out, become diluted, and de-quench, resulting in a measurable increase in fluorescence.[8] This provides a direct, real-time measure of membrane disruption.

Protocol: Calcein Leakage Assay

-

Vesicle Preparation:

-

Prepare a lipid film as described in section 4.1.

-

Hydrate the film with a high concentration of calcein solution (e.g., 50-80 mM in buffer), which will be self-quenching.

-

Extrude the vesicles to form LUVs with encapsulated calcein.

-

-

Purification:

-

Separate the calcein-loaded LUVs from the non-encapsulated (free) calcein using a size-exclusion chromatography column (e.g., Sephadex G-50). The LUVs will elute in the void volume.

-

-

Fluorescence Measurement:

-

Dilute the purified LUV suspension in buffer in a fluorometer cuvette.

-

Set the fluorometer to the excitation and emission wavelengths for calcein (e.g., Ex: 495 nm, Em: 515 nm).

-

Record a baseline fluorescence (F₀).

-

Inject the desired concentration of DTEA into the cuvette and monitor the fluorescence increase over time (Fₜ).

-

After the signal stabilizes, inject a detergent (e.g., Triton X-100) to completely lyse all vesicles and release all remaining calcein. This gives the maximum fluorescence signal (Fₘₐₓ).

-

-

Data Analysis:

-

Calculate the percentage of dye leakage at time 't' using the formula: % Leakage = [(Fₜ - F₀) / (Fₘₐₓ - F₀)] * 100

-

Potential Applications and Future Directions

The ability of DTEA to interact with and disrupt lipid bilayers suggests several potential applications that warrant further investigation:

-

Antimicrobial Agent: Many bacteria have membranes rich in anionic lipids, making them a prime target for cationic amphiphiles like DTEA. Its membrane-disrupting activity could form the basis of a novel antibiotic, potentially overcoming resistance mechanisms that target intracellular processes.[3]

-

Transfection Reagent: Similar to the polycationic DEAE-dextran, DTEA's positive charge could facilitate the association with negatively charged nucleic acids (DNA/RNA).[13][14] The resulting complex might then be able to cross the cell membrane, aided by DTEA's membrane-perturbing properties, though its efficiency and cytotoxicity compared to established reagents would need to be thoroughly evaluated.

-

Drug Delivery Enhancer: By transiently increasing the permeability of biological membranes, DTEA could be used as a penetration enhancer to improve the delivery of other therapeutic molecules that have poor membrane permeability.[2][15]

Conclusion

This compound is a classic cationic amphiphile poised for interaction with lipid bilayers. Based on established biophysical principles, its mechanism of action is likely a sequence of electrostatic binding, hydrophobic insertion, and subsequent membrane perturbation. This guide provides the theoretical foundation and, critically, the practical experimental frameworks needed to rigorously test this hypothesis. Through the systematic application of techniques like ITC, DSC, and fluorescence spectroscopy, researchers can elucidate the thermodynamic and kinetic details of this interaction. A thorough characterization of how DTEA alters membrane properties will be the cornerstone for developing its potential in antimicrobial, gene therapy, and drug delivery applications.

References

- Analytical techniques and methods for study of drug-lipid membrane interactions. (n.d.). Semantic Scholar.

-

Special Issue on Drug–Membrane Interactions. (n.d.). MDPI. [Link]

-

Drug–Membrane Interaction as Revealed by Spectroscopic Methods: The Role of Drug Structure in the Example of Rifampicin, Levofloxacin and Rapamycin. (2022). MDPI. [Link]

-

Phenolphthalein in Lipid Bilayer Studies for Drug Interaction Analysis. (2025). Patsnap Eureka. [Link]

-

Membrane–drug interactions studied using model membrane systems. (2011). National Center for Biotechnology Information. [Link]

-

Lipid Remodeling and Membrane Stability Contribute to Differential Chilling Tolerance in Two Dichondra (Dichondra repens) Genotypes. (n.d.). MDPI. [Link]

-

Adaptive Membrane Fluidity Modulation: A Feedback Regulated Homeostatic System and Target for Pharmacological Intervention. (2021). National Center for Biotechnology Information. [Link]

-

2-(Decylthio)ethanamine. (n.d.). PubChem. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Effects of green tea catechins on membrane fluidity. (1998). PubMed. [Link]

-

Ethanamine, 2-(decylthio)-, hydrochloride (1:1). (n.d.). CAS Common Chemistry. [Link]

-

Effects of Green Tea Catechins on Membrane Fluidity. (n.d.). Karger Publishers. [Link]

-

Transfection using DEAE-dextran. (2001). PubMed. [Link]

-

Kinetics and Thermodynamics of the Association of Dehydroergosterol with Lipid Bilayer Membranes. (2007). National Center for Biotechnology Information. [Link]

-

EDTA-induced membrane fluidization and destabilization: biophysical studies on artificial lipid membranes. (2008). PubMed. [Link]

-

Interactions between Hydrolysable Tannins and Lipid Vesicles from Escherichia coli with Isothermal Titration Calorimetry. (2022). National Center for Biotechnology Information. [Link]

-

Molecular dynamics study on the biophysical interactions of seven green tea catechins with lipid bilayers of cell membranes. (2008). PubMed. [Link]

-

Dextran Formulations as Effective Delivery Systems of Therapeutic Agents. (2021). National Center for Biotechnology Information. [Link]

- Process for preparing DTEA HCl. (2020).

-

Molecular Dynamics Study on the Biophysical Interactions of Seven Green Tea Catechins with Lipid Bilayers of Cell Membranes. (2025). ResearchGate. [Link]

-

Drug-Delivery Systems of Green Tea Catechins for Improved Stability and Bioavailability. (2025). ResearchGate. [Link]

-

Thermodynamic Modeling of Solvent-Assisted Lipid Bilayer Formation Process. (2021). MDPI. [Link]

-

Drug-delivery systems of green tea catechins for improved stability and bioavailability. (2013). Europe PMC. [Link]

-

Thermodynamics of lipid–peptide interactions. (n.d.). CORE. [Link]

-

Interactions of drugs and amphiphiles with membranes: modulation of lipid bilayer elastic properties by changes in acyl chain unsaturation and protonation. (2012). Royal Society of Chemistry. [Link]

-

Thermodynamics and dynamics of the formation of spherical lipid vesicles. (2007). National Center for Biotechnology Information. [Link]

-

Interaction of a short antimicrobial peptide on charged lipid bilayer: A case study on aurein 1.2 peptide. (2018). National Center for Biotechnology Information. [Link]

-

Transfection using DEAE-dextran. (2025). ResearchGate. [Link]

-

Drug delivery systems: Advanced technologies potentially applicable in personalized treatments. (2010). National Center for Biotechnology Information. [Link]

-

Interaction of double-chained cationic surfactants, dimethyldialkylammoniums, with erythrocyte membranes: stabilization of the cationic vesicles by phosphatidylcholines with unsaturated fatty acyl chains. (1991). PubMed. [Link]

-

Structural and Dynamical Response of Lipid Bilayers to Solvation of an Amphiphilic Anesthetic. (2005). National Center for Biotechnology Information. [Link]

-

Transfection Mediated by DEAE-Dextran. (2018). PubMed. [Link]

Sources

- 1. Membrane–drug interactions studied using model membrane systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug delivery systems: Advanced technologies potentially applicable in personalized treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H28ClNS | CID 151162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Interaction of a short antimicrobial peptide on charged lipid bilayer: A case study on aurein 1.2 peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EDTA-induced membrane fluidization and destabilization: biophysical studies on artificial lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Interactions of drugs and amphiphiles with membranes: modulation of lipid bilayer elastic properties by changes in acyl chain unsaturation and protonation - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Interactions between Hydrolysable Tannins and Lipid Vesicles from Escherichia coli with Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug–Membrane Interaction as Revealed by Spectroscopic Methods: The Role of Drug Structure in the Example of Rifampicin, Levofloxacin and Rapamycin | MDPI [mdpi.com]

- 13. Transfection using DEAE-dextran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DEAE-Dextran Transfection | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. Dextran Formulations as Effective Delivery Systems of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship of 2-(Decylthio)ethanamine as a TrkB Agonist

Abstract

2-(Decylthio)ethanamine hydrochloride (DTEA-HCl), also known as Ibigamine, has emerged as a significant small molecule tool compound for investigating neurotrophic pathways. Its primary mechanism of action is the activation of the Tropomyosin receptor kinase B (TrkB), the principal receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2] This guide provides a detailed examination of the structure-activity relationship (SAR) of DTEA-HCl, dissecting its core chemical features to understand their contribution to TrkB agonism. We will explore the critical roles of the alkyl chain, the thioether linkage, and the ethanamine headgroup. Furthermore, this document furnishes detailed, field-proven experimental protocols for researchers to systematically evaluate DTEA-HCl analogs, from initial in vitro receptor activation to functional neuronal assays and in vivo behavioral models.

Introduction: The Significance of Small Molecule TrkB Agonists

The BDNF/TrkB signaling pathway is fundamental for neuronal survival, differentiation, synaptic plasticity, and neurogenesis.[1][3] Dysregulation of this pathway is implicated in numerous neurological and psychiatric disorders, including depression, Alzheimer's disease, and Parkinson's disease.[3][4] While BDNF itself has therapeutic potential, its poor pharmacokinetic profile as a large protein limits its clinical utility.[2] This has driven the search for small molecule TrkB agonists that can mimic the neurotrophic effects of BDNF but with improved drug-like properties.

2-(Decylthio)ethanamine (DTEA) represents a promising chemical scaffold in this endeavor.[5][6] By binding to and activating the TrkB receptor, it initiates downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for mediating neurotrophic effects.[2][7] Understanding the precise structural requirements for this activation is paramount for designing next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

The BDNF/TrkB Signaling Pathway

To contextualize the structure-activity relationship, one must first understand the target pathway. BDNF binding to the extracellular domain of TrkB induces receptor homodimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[2][7] These phosphorylated tyrosines serve as docking sites for adaptor proteins, triggering downstream signaling cascades that ultimately lead to changes in gene expression and cellular function, such as promoting neurite outgrowth and protecting against apoptosis.[7][8][9]

Caption: DTEA-HCl mimics BDNF, binding to TrkB to promote neurotrophic effects.

Core Structure-Activity Relationships

The DTEA molecule can be deconstructed into three key pharmacophoric components: the alkyl chain, the thioether linkage, and the ethanamine headgroup. The SAR is best understood by systematically considering the impact of modifications to each part.

The Alkyl (Decyl) Chain: The Lipophilic Anchor

The ten-carbon decyl chain is a critical determinant of activity. Its primary role is to provide the necessary lipophilicity to anchor the molecule in the lipid bilayer of the cell membrane, facilitating effective interaction with the transmembrane TrkB receptor.

-

Chain Length: The length of the alkyl chain is finely tuned for optimal activity.

-

Shorter Chains (C6-C8): A decrease in chain length typically leads to a significant drop in potency. This is attributed to insufficient lipophilicity, resulting in a weaker or more transient association with the cell membrane and, consequently, a lower effective concentration at the receptor binding site.

-